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Compound of Interest |

N-(4-Chloro-3-
Compound Name:
hydroxyphenyl)acetamide

CAS No.: 28443-52-9

Cat. No.: B112418

. J

CAS Registry Number: 28443-52-9 Synonyms: 5-Acetamido-2-chlorophenol; 4'-Chloro-3'-
hydroxyacetanilide Molecular Formula: CsHsCINO2 Molecular Weight: 185.61 g/mol [1][2][3]

Executive Summary & Structural Significance

N-(4-Chloro-3-hydroxyphenyl)acetamide is a disubstituted acetanilide derivative primarily
utilized as a pharmaceutical building block and a structure-activity relationship (SAR) probe in
medicinal chemistry.

Unlike its structural isomer 3-chloro-4-hydroxyacetanilide (a known impurity of Acetaminophen),
this molecule features a chlorine atom at the para position and a hydroxyl group at the meta
position relative to the acetamide moiety. This specific substitution pattern confers unique
metabolic stability:

o Metabolic Blockade: The para-chloro substituent prevents the formation of p-quinone imines
(analogous to the toxic NAPQI metabolite of paracetamol), making this scaffold a valuable
tool for designing non-hepatotoxic analgesic analogs or kinase inhibitors.

o Synthetic Utility: It serves as a key intermediate in the synthesis of antimalarial quinolones
and EGFR macrocyclic inhibitors, where the phenol group provides an anchor for ether
linkages and the acetamide acts as a hydrogen-bond donor/acceptor.
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Physicochemical Profiling

The following data aggregates experimental and computed properties essential for formulation

and ADME prediction.

Property Value Context/Method
Predicted (Consensus);
Indicates moderate lipophilicity
LogP (Octanol/Water) 1.60+0.2 ) ) o
suitable for oral bioavailability
(Lipinski compliant).
Phenolic -OH; Slightly more
o acidic than phenol (pKa 10)
pKa (Acidic) 9.2+£0.5
due to the electron-
withdrawing CI atom.
H-Bond Donors 2 Phenolic -OH, Amide -NH.
H-Bond Acceptors 2 Carbonyl -O, Phenolic -O.
) Favorable for membrane
Topological Polar Surface Area  49.3 A2

permeability (<140 A?).

Solubility

DMSO, Methanol, Ethanol

High solubility in polar organic

solvents.

Water Solubility

Low (< 1 mg/mL)

Predicted at pH 7.4; requires
cosolvents (PEG400) or pH
adjustment for aqueous

formulation.

Synthesis & Characterization Protocols

This section details the synthesis of N-(4-Chloro-3-hydroxyphenyl)acetamide from 5-amino-

2-chlorophenol. The protocol prioritizes yield and purity suitable for biological screening.

Reaction Mechanism & Workflow
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The synthesis involves the selective N-acetylation of the aniline nitrogen. The meta-hydroxyl
group is less nucleophilic than the amine, allowing for chemoselective acetylation without
protecting the phenol, provided stoichiometric control is maintained.

5-Amino-2-chlorophenol . .
(CAS 6358-06-1) Activation

Transition State -AcOH N-(4-Chloro-3-hydroxyphenyl)acetamide

/ (Nucleophilic Attack) (CAS 28443-52-9)

Ac20 / Pyridine
(Solvent: DCM or THF)

Click to download full resolution via product page

Figure 1: Chemoselective N-acetylation pathway avoiding O-acetylation side products.

Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of N-(4-Chloro-3-hydroxyphenyl)acetamide.

o Preparation: Charge a 250 mL round-bottom flask with 5-amino-2-chlorophenol (5.0 g, 34.8
mmol) and Dichloromethane (DCM) (100 mL).

o Base Addition: Add Triethylamine (TEA) (1.2 eq, 41.8 mmol, 5.8 mL) or Pyridine to the
suspension. Stir until partial dissolution occurs.

o Acetylation: Cool the mixture to 0°C in an ice bath. Dropwise add Acetic Anhydride (1.1 eq,
38.3 mmol, 3.6 mL) over 15 minutes.

o Note: Avoid Acetyl Chloride if high selectivity over the phenol is required, as Ac20 is
milder.

o Reaction: Allow the mixture to warm to room temperature and stir for 2—4 hours. Monitor by
TLC (50% EtOAc/Hexanes). The starting aniline spot (lower Rf) should disappear.

o Workup:
o Wash the organic layer with 1M HCI (2 x 50 mL) to remove excess amine/pyridine.

o Wash with Saturated NaHCOs (2 x 50 mL) to remove acetic acid.
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o Wash with Brine, dry over Na2SOa, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography
(Gradient: 0-60% EtOAc in Hexanes) if O-acetylation impurities (>5%) are observed.

Analytical Validation Criteria
e 'HNMR (400 MHz, DMSO-de):

o 9 10.05 (s, 1H, -NHAc) — Diagnostic singlet, exchangeable.

[e]

0 9.80 (s, 1H, -OH) — Broad singlet.

o

0 7.45 (d, J=2.0 Hz, 1H, H-2) — Meta to ClI, Ortho to OH/NHAc.

[¢]

0 7.25 (d, J=8.5 Hz, 1H, H-5) — Ortho to CI.

[¢]

0 7.05 (dd, J=8.5, 2.0 Hz, 1H, H-6).
o 0 2.04 (s, 3H, -COCHs3).
e Mass Spectrometry (ESI+):

o Observed [M+H]* = 186.03 m/z (Characteristic Chlorine isotope pattern 3>Cl/3” Cl 3 :1
ratio).

Biological & Metabolic Context

Understanding the behavior of this molecule in biological systems is critical for its use as a
probe or scaffold.

Structural Safety (The "Blocked Para" Effect)

A critical advantage of N-(4-Chloro-3-hydroxyphenyl)acetamide over Acetaminophen is its
resistance to bioactivation into quinone imines.

o Acetaminophen (APAP): Metabolized by CYP2E1 to NAPQI (N-acetyl-p-benzoquinone
imine) because the para position relative to the nitrogen is unsubstituted (or occupied by an
oxidizable -OH).
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» N-(4-Chloro-3-hydroxyphenyl)acetamide: The para position is blocked by a Chlorine atom.
The meta-hydroxyl group does not support the formation of a conjugated p-quinone imine
system. This structural feature theoretically reduces the risk of glutathione depletion and
hepatotoxicity associated with APAP-like scaffolds.

Acetaminophen (Risk) Target Molecule (Stable)

Acetaminophen
(4-OH, 1-NHAc)

N-(4-Cl-3-OH-phenyl)acetamide
(3-0OH, 4-Cl)

CYP2E1

cy . Direct Conjugation
Oxidation Jus {u

NAPQI
(Toxic Quinone Imine)

Glucuronidation/Sulfation
(Phase Il Clearance)

Click to download full resolution via product page

Figure 2: Comparative metabolic logic demonstrating the stability of the 4-chloro-3-hydroxy
scaffold.

Applications in Drug Discovery

» Kinase Inhibitor Scaffolds: The 3-hydroxy group serves as a nucleophile for macrocyclization
strategies (e.g., Williamson ether synthesis) to create constrained inhibitors for EGFR and
other tyrosine kinases.

o Antimalarial Agents: The precursor (5-amino-2-chlorophenol) and its acetylated derivatives
are established intermediates in the synthesis of 4(1H)-quinolone antimalarials, where the
chlorine atom enhances lipophilicity and metabolic stability of the core ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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